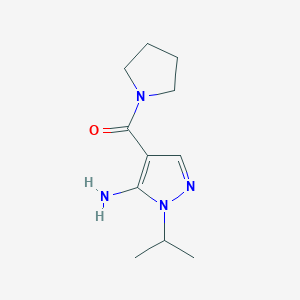

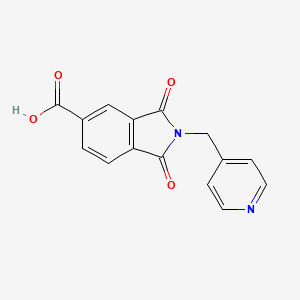

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based kinase inhibitor that has been found to have promising effects on several biological processes.

Scientific Research Applications

Biochemical Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide and its derivatives have been explored for their biochemical applications, particularly in understanding and manipulating biological pathways and responses. For instance, the reductive chemistry of related compounds highlights their potential in selective toxicity for hypoxic cells, an area of significant interest for targeting cancer cells in low-oxygen environments. This specificity is attributed to oxygen-inhibited enzymatic reduction processes, revealing a mechanism for exploiting hypoxic conditions within tumors (Palmer et al., 1995).

Anticancer Research

A related area of interest is the development of prodrugs for gene-directed enzyme prodrug therapy (GDEPT), where derivatives of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide have been evaluated. These studies aim to improve upon existing prodrugs by enhancing potency and inducing a bystander effect in cancer treatments, thereby improving the efficacy of GDEPT strategies (Friedlos et al., 1997).

Photophysical Properties

The molecular design of derivatives, including those incorporating the pyrimidine-phthalimide structure, has led to the discovery of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence and solvatochromism, with potential applications in materials science for developing novel colorimetric pH sensors and logic gates. The ability to tune photophysical properties through molecular design opens new avenues for sensor development and other applications requiring responsive materials (Yan et al., 2017).

Molecular Docking and DFT Studies

The synthesis and biological evaluation of novel pyrimidiopyrazole derivatives, including those related to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide, have been conducted with a focus on their antitumor activity. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms and stability of these compounds, offering a foundation for further medicinal chemistry endeavors aimed at cancer therapy (Fahim et al., 2019).

properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-10-7-11(2)9-14(8-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRXAXMNPVNODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)

![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)

![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)

![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)